molecular formula C20H12N2O7 B2723832 quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 853903-31-8

quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2723832
CAS No.: 853903-31-8
M. Wt: 392.323
InChI Key: IMJCMARXMVBBSQ-UHFFFAOYSA-N
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Description

Quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety fused with a chromene structure, which is further functionalized with methoxy, nitro, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with chromene precursors under specific conditions. For instance, the reaction may involve the use of methanesulfonic acid as a catalyst under reflux conditions in methanol to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including environmentally benign solvents and catalysts, are often employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and chromene rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline or chromene rings .

Scientific Research Applications

Quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

quinolin-5-yl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O7/c1-27-17-10-12(22(25)26)8-11-9-14(20(24)29-18(11)17)19(23)28-16-6-2-5-15-13(16)4-3-7-21-15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCMARXMVBBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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